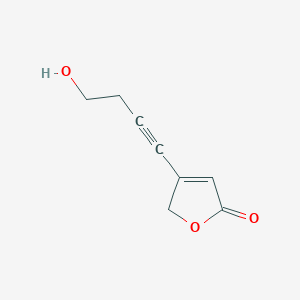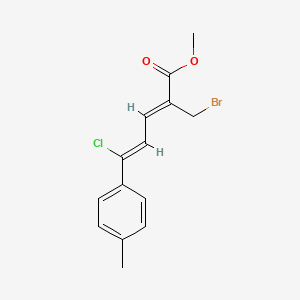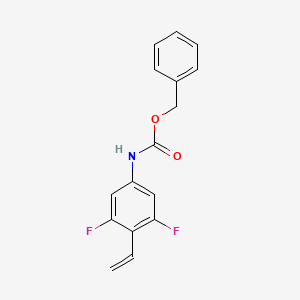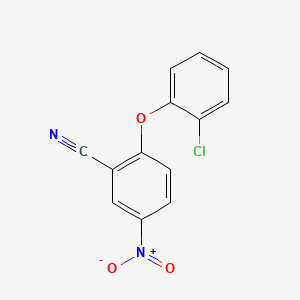![molecular formula C28H40O3Si B15174902 Naphthalene, 1-[2-(2,3-diMethoxyphenyl)-2-propen-1-yl]-6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B15174902.png)
Naphthalene, 1-[2-(2,3-diMethoxyphenyl)-2-propen-1-yl]-6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene, 1-[2-(2,3-diMethoxyphenyl)-2-propen-1-yl]-6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl- is a complex organic compound with a unique structure that combines naphthalene, a polycyclic aromatic hydrocarbon, with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-[2-(2,3-diMethoxyphenyl)-2-propen-1-yl]-6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the naphthalene core: This can be achieved through various methods, such as Friedel-Crafts acylation followed by cyclization.
Introduction of the 2,3-diMethoxyphenyl group: This step often involves a coupling reaction, such as Suzuki or Heck coupling, to attach the phenyl group to the naphthalene core.
Addition of the propenyl group: This can be done through a Wittig reaction or similar olefination methods.
Attachment of the diMethylsilyl group: This step typically involves silylation reactions using reagents like tert-Butyldimethylsilyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalene, 1-[2-(2,3-diMethoxyphenyl)-2-propen-1-yl]-6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the naphthalene core, using reagents like halogens or sulfonic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), sulfonic acids, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, while reduction can yield fully hydrogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
Naphthalene, 1-[2-(2,3-diMethoxyphenyl)-2-propen-1-yl]-6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its stability and functional groups.
Mecanismo De Acción
The mechanism of action of Naphthalene, 1-[2-(2,3-diMethoxyphenyl)-2-propen-1-yl]-6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl- involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulating signaling pathways involved in cell growth, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene, 2,7-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]: Similar in structure but with different functional groups and positions.
tert-Butyldimethylsilyl glycidyl ether: Contains the tert-Butyldimethylsilyl group but with a different core structure.
Uniqueness
Naphthalene, 1-[2-(2,3-diMethoxyphenyl)-2-propen-1-yl]-6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl- is unique due to its combination of functional groups and the specific positions of these groups on the naphthalene core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C28H40O3Si |
|---|---|
Peso molecular |
452.7 g/mol |
Nombre IUPAC |
tert-butyl-[[5-[2-(2,3-dimethoxyphenyl)prop-2-enyl]-5-methyl-7,8-dihydro-6H-naphthalen-2-yl]oxy]-dimethylsilane |
InChI |
InChI=1S/C28H40O3Si/c1-20(23-13-10-14-25(29-6)26(23)30-7)19-28(5)17-11-12-21-18-22(15-16-24(21)28)31-32(8,9)27(2,3)4/h10,13-16,18H,1,11-12,17,19H2,2-9H3 |
Clave InChI |
DCLPMEZANOMCGX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC2=C1C=CC(=C2)O[Si](C)(C)C(C)(C)C)CC(=C)C3=C(C(=CC=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(3-Phenylpropylidene)cyclohept-3-en-1-yl]acetic acid](/img/structure/B15174821.png)
![2-{[Dodecyl(methyl)amino]methyl}phenol](/img/structure/B15174825.png)

![1-Propanone, 3-[(4-hydroxyphenyl)thio]-1-(1-piperidinyl)-](/img/structure/B15174834.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide](/img/structure/B15174846.png)
![2-(3,4-Dichlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B15174847.png)


![4-[Methyl(phenylcarbamoyl)amino]-3-nitrobenzene-1-sulfonamide](/img/structure/B15174867.png)



![1,3-Benzenediol, 4-[1-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B15174889.png)
![3-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide](/img/structure/B15174894.png)
